
3-Pyridin-2-yl-1H-pyrazole-4-carbaldehyde
説明
3-Pyridin-2-yl-1H-pyrazole-4-carbaldehyde is a nitrogen-containing heterocyclic molecule with the chemical formula C10H7N3O. It is also known as 4-formyl-3-pyridylpyrazole. The IUPAC name is 3-(3-pyridinyl)-1H-pyrazole-4-carbaldehyde . The molecular weight is 173.17 .
Synthesis Analysis
Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . For example, new series of biologically active triazole and pyrazole compounds containing 2, 4-disubstituted thiazole analogues were synthesized from p-hydroxy benzaldehyde and phenyl hydrazine in excellent yields and purity .Molecular Structure Analysis
The molecular structure of this compound comprises two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms . The InChI code is 1S/C9H7N3O/c13-6-8-5-11-12-9(8)7-2-1-3-10-4-7/h1-6H, (H,11,12) .Chemical Reactions Analysis
Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . For instance, Biginelli coupling reaction of 3-aryl-1-phenyl-1H-pyrazole-4-carbaldehydes with ethyl acetoacetate and urea (thiourea) in the presence of FeCl3.6H2O, phosphotungstic acid or a Keggin’s type heteropoly acid, afforded 4-(3-aryl-4-pyrazolyl)-1,2,3,4-tetrahydropyrimidin-2-ones (thiones) .Physical And Chemical Properties Analysis
The physical form of this compound is solid . It has a boiling point of 461.2±35.0 C at 760 mmHg . The compound is stored under nitrogen at a temperature of 4C .作用機序
Target of Action
Similar compounds have been found to target protein kinases , which play a crucial role in regulating cellular processes such as cell cycle progression, differentiation, and apoptosis.
Mode of Action
It’s known that pyrazole derivatives can form pyrazolium ions, which are less likely to experience electrophilic attack at carbon-4, but an electrophilic attack at carbon-3 is facilitated . This could potentially influence the interaction of 3-Pyridin-2-yl-1H-pyrazole-4-carbaldehyde with its targets.
Biochemical Pathways
Given its potential interaction with protein kinases , it may influence pathways regulated by these enzymes, such as signal transduction pathways.
Result of Action
Given its potential interaction with protein kinases , it may influence cellular processes regulated by these enzymes, such as cell cycle progression, differentiation, and apoptosis.
Safety and Hazards
将来の方向性
The future directions for 3-Pyridin-2-yl-1H-pyrazole-4-carbaldehyde and similar compounds are likely to involve further exploration of their potential as bioactive agents. The binding affinities of pyrazole compounds were ranging from −10.0 to −11.0 kcal/mol with topoisomerase IV enzyme and with COVID-19 main protease binding affinities are ranging from −8.2 to −9.3 kcal/mol . These docking studies suggest that the pyrazole compounds could have more future in the discovery of potent drug candidates .
生化学分析
Biochemical Properties
3-Pyridin-2-yl-1H-pyrazole-4-carbaldehyde plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. This compound has been shown to interact with various enzymes, including acetylcholinesterase, which is crucial for the hydrolysis of acetylcholine in the nervous system . The interaction between this compound and acetylcholinesterase involves the binding of the aldehyde group to the active site of the enzyme, leading to inhibition of its activity. This inhibition can result in the accumulation of acetylcholine, affecting neurotransmission and potentially leading to neurotoxic effects .
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the type of cells involved. In neuronal cells, this compound has been observed to influence cell signaling pathways by modulating the levels of acetylcholine . This modulation can impact gene expression and cellular metabolism, leading to changes in cell function. Additionally, this compound has been reported to induce oxidative stress in cells by increasing the production of reactive oxygen species, which can damage cellular components such as DNA, proteins, and lipids .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of acetylcholinesterase by binding to its active site . This binding prevents the hydrolysis of acetylcholine, leading to its accumulation and subsequent effects on neurotransmission. Additionally, this compound can interact with other biomolecules, such as proteins and nucleic acids, through its aldehyde group, forming covalent adducts that can alter their function and stability .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation over time, especially when exposed to light and air . Long-term exposure to this compound has been shown to result in sustained inhibition of acetylcholinesterase activity and prolonged oxidative stress in cells . These effects can lead to long-term changes in cellular function and viability.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound has been observed to cause mild inhibition of acetylcholinesterase and moderate oxidative stress . At higher doses, the inhibition of acetylcholinesterase becomes more pronounced, leading to severe neurotoxic effects, including impaired motor function and behavioral changes . Additionally, high doses of this compound can result in significant oxidative damage to cellular components, leading to cell death .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to its biotransformation and detoxification . This compound can be metabolized by liver enzymes, including cytochrome P450, which catalyze its oxidation and reduction . The metabolites of this compound can further interact with cellular components, potentially leading to additional biochemical effects . The involvement of cofactors such as nicotinamide adenine dinucleotide phosphate in these metabolic pathways is also crucial for the compound’s biotransformation .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms . This compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cells, this compound can accumulate in specific cellular compartments, depending on its interactions with intracellular proteins and organelles . The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function . This compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For example, this compound can localize to the mitochondria, where it can induce oxidative stress and affect mitochondrial function . Additionally, its presence in the nucleus can influence gene expression by interacting with nuclear proteins and DNA .
特性
IUPAC Name |
5-pyridin-2-yl-1H-pyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O/c13-6-7-5-11-12-9(7)8-3-1-2-4-10-8/h1-6H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGITWTNSORYNQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=C(C=NN2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



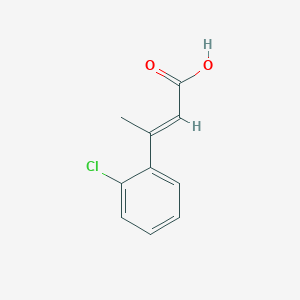

![[5-(2,3-Dihydro-1,4-benzodioxin-6-yl)isoxazol-3-yl]acetic acid](/img/structure/B1414910.png)
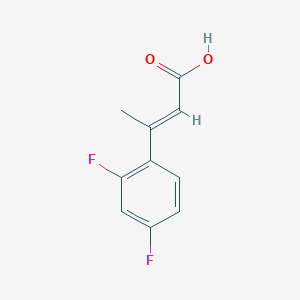
![4-{[(Difluoromethyl)thio]methyl}benzoic acid](/img/structure/B1414913.png)
![2-{[(Difluoromethyl)sulfanyl]methyl}furan-3-carboxylic acid](/img/structure/B1414915.png)

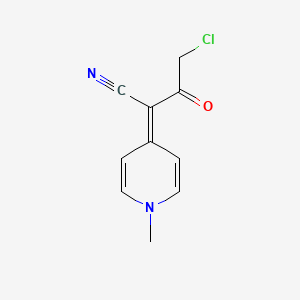
![3-methyl-5,6-dihydro-8H-isoxazolo[5,4-b]pyrano[4,3-e]pyridin-8-one](/img/structure/B1414921.png)
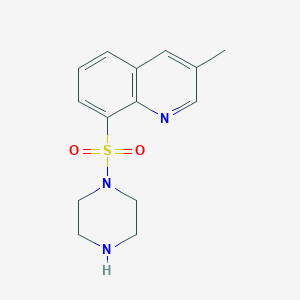
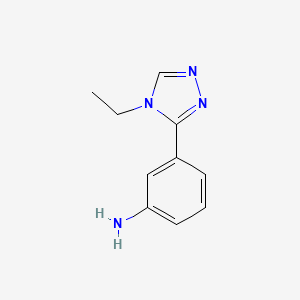
![7-Chloro-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B1414926.png)

